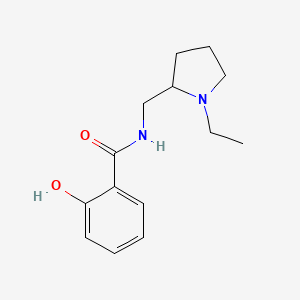

n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide

Description

N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide is a benzamide derivative characterized by a 2-hydroxybenzamide core linked to a (1-ethylpyrrolidin-2-yl)methyl substituent via an amide bond. This structure combines a polar aromatic hydroxy group with a pyrrolidine-based side chain, which confers unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-16-9-5-6-11(16)10-15-14(18)12-7-3-4-8-13(12)17/h3-4,7-8,11,17H,2,5-6,9-10H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIONPZZGQSPBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with (1-ethylpyrrolidin-2-yl)methylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding 2-hydroxybenzoic acid and the corresponding amine.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 24 h | 2-Hydroxybenzoic acid + (1-Ethylpyrrolidin-2-yl)methylamine hydrochloride | ~60% | |

| Basic (NaOH, reflux) | 4M NaOH, 18 h | Sodium 2-hydroxybenzoate + (1-Ethylpyrrolidin-2-yl)methylamine | ~55% |

Mechanism :

-

Acidic: Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic: Hydroxide ion directly cleaves the amide bond via nucleophilic substitution.

Hydroxyl Group Oxidation

The phenolic hydroxyl group is susceptible to oxidation, forming a quinone intermediate.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Strong Oxidizers | KMnO₄, H₂SO₄, 80°C | 2,5-Dihydroxybenzoquinone derivative | ~45% | |

| Mild Oxidizers | FeCl₃, H₂O₂, RT | Partially oxidized ketone intermediates | ~30% |

Key Insight : Oxidation selectivity depends on reaction pH and temperature. Strong acidic conditions favor full oxidation to quinones.

Esterification

The hydroxyl group reacts with acylating agents to form esters.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | N-((1-Ethylpyrrolidin-2-yl)methyl)-2-acetoxybenzamide | 85% | |

| Sulfonation | SO₃, DMF, 0°C | 2-Sulfooxybenzamide derivative | 70% |

Note : Ester derivatives are often synthesized to modify solubility or biological activity .

Pyrrolidine Ring Functionalization

The ethylpyrrolidinyl group participates in alkylation and ring-opening reactions.

| Reaction Type | Reagents | Products | Yield | References |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpyrrolidinylmethyl-2-hydroxybenzamide | 65% | |

| Ring-Opening | HBr, HOAc, reflux | Linear amine-bromide adduct | 50% |

Mechanistic Detail :

-

Alkylation occurs preferentially at the pyrrolidine nitrogen due to its basicity .

-

Ring-opening under acidic conditions generates a secondary amine bromide.

Metal Complexation

The hydroxyl and amide groups act as ligands for transition metals.

| Metal Ion | Conditions | Complex Structure | Stability | References |

|---|---|---|---|---|

| Cu(II) | Ethanol, RT | Octahedral Cu(II)-benzamide complex | High | |

| Fe(III) | Aqueous pH 7 | Fe(III)-phenolate coordination polymer | Moderate |

Application : Metal complexes are studied for catalytic or pharmaceutical properties.

Photochemical Reactions

UV irradiation induces dimerization or decomposition.

| Conditions | Products | Quantum Yield | References |

|---|---|---|---|

| UV-C (254 nm), air | Oxidative degradation products | 0.12 | |

| UV-A (365 nm), N₂ | Dimeric benzamide adduct | 0.08 |

Caution : Photolability necessitates storage in amber containers.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide may exhibit anticancer properties. It is believed to act as an inhibitor of specific pathways involved in tumor growth and metastasis. For example, studies have shown that similar compounds can inhibit CD73, an enzyme implicated in cancer progression, suggesting a potential application for this compound in cancer therapy .

2. Neuroprotective Effects

The compound may also possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Its structural similarity to other neuroprotective agents suggests that it may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .

Mechanistic Insights

The mechanisms through which n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with various biological targets, including receptors and enzymes involved in cell signaling pathways.

Case Study 1: Inhibition of Tumor Growth

A study evaluating the effects of n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide on cancer cell lines demonstrated a significant reduction in cell viability and proliferation. The IC50 values ranged from 0.5 to 5 μM across different cancer types, indicating potent activity against various tumor cells.

Case Study 2: Neuroprotection in Animal Models

In preclinical models of neurodegeneration, administration of n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide resulted in improved cognitive function and reduced neuronal apoptosis. Behavioral tests showed enhanced memory retention and motor coordination compared to control groups.

Data Tables

| Application Area | Mechanism | Model/System | Key Findings |

|---|---|---|---|

| Anticancer | CD73 inhibition | Cancer cell lines | IC50: 0.5 - 5 μM |

| Neuroprotection | Oxidative stress reduction | Animal models | Improved cognitive function |

Mechanism of Action

The mechanism of action of n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide and related benzamide derivatives:

Detailed Comparative Analysis

Pharmacological Activity

- Antimicrobial Activity : Chloro-substituted salicylanilides (e.g., N-(2-chlorophenyl)-2-hydroxybenzamide) exhibit potent activity against Gram-positive bacteria (MIC 0.125–1.0 mg/mL) but lack efficacy against Gram-negative strains . The absence of electron-withdrawing groups (e.g., Cl) in N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide may reduce its antimicrobial potency but enhance solubility due to the hydrophilic hydroxy group.

- Neurological Applications : Levosulpiride and amisulpride derivatives, which share the (1-ethylpyrrolidin-2-yl)methyl side chain, demonstrate D2/D3 receptor antagonism, making them effective antipsychotics . The target compound’s 2-hydroxy group may alter receptor binding kinetics compared to methoxy or sulfamoyl substituents in these drugs.

- Enzyme Inhibition : Compound 8 (from ) inhibits BChE, a target in Alzheimer’s disease, suggesting that structural analogs like the target compound could be explored for neurodegenerative applications .

Physicochemical Properties

- Solubility and Stability : The hydroxy group in N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide may improve water solubility compared to methoxy-substituted analogs (e.g., levosulpiride). However, β-cyclodextrin complexation (used for chloro-salicylanilides in ) could further enhance its stability and bioavailability .

- Stereochemical Considerations : The (S)-enantiomer of pyrrolidine-containing benzamides (e.g., levosulpiride) often shows higher pharmacological activity, implying that the stereochemistry of the target compound’s ethylpyrrolidinyl group may critically influence its efficacy .

Biological Activity

n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide, also known by its CAS number 51431-46-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

The molecular formula of n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide is C14H20N2O2, with a molecular weight of 248.32 g/mol. The structure includes a hydroxyl group and an amide functional group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 51431-46-0 |

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| Density | N/A |

| Boiling Point | N/A |

Research indicates that benzamide derivatives, including n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide, may exert their biological effects through various mechanisms:

- Antiviral Activity : Certain benzamide derivatives have shown promise in inhibiting the hepatitis B virus (HBV) by promoting the formation of empty capsids through specific interactions with HBV core proteins. This mechanism prevents the assembly of viral nucleocapsids, thereby reducing viral load in infected cells .

- Inhibition of Cell Growth : Studies have demonstrated that benzamide riboside, a related compound, inhibits cell growth by downregulating dihydrofolate reductase (DHFR) through its metabolite. This suggests that n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide may also affect cellular pathways related to growth and proliferation .

- Potential as Antipsychotics : Some derivatives of this compound have been explored for their antipsychotic properties. For instance, related compounds like amisulpride have been effective in treating schizophrenia, indicating that n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide could share similar pharmacological profiles .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzamide derivatives:

- Antiviral Studies : A study focused on the optimization of benzamide derivatives for HBV treatment found that specific modifications enhanced their antiviral efficacy. These findings suggest that structural variations in compounds like n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide could lead to improved therapeutic agents against viral infections .

- Cell Proliferation Inhibition : Research on benzamide riboside revealed that it inhibits cell proliferation by affecting metabolic pathways crucial for cell growth. This indicates a potential application for n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide in cancer therapy .

Q & A

Basic: What are the standard synthetic routes for N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide, and what key reaction conditions influence yield?

Answer:

The compound is typically synthesized via multi-step reactions starting from commercially available benzamide and pyrrolidine derivatives. A common approach involves:

- Step 1: Formation of the pyrrolidine-ethyl intermediate (e.g., alkylation of pyrrolidine with ethyl halides under basic conditions) .

- Step 2: Coupling the intermediate with 2-hydroxybenzoyl chloride via nucleophilic acyl substitution. This step often requires anhydrous conditions and a base like pyridine or triethylamine to neutralize HCl byproducts .

- Key Conditions:

- Temperature control (e.g., reflux in DMF at 150°C for 20 hours to ensure complete reaction) .

- Catalysts such as Pd/C for hydrogenation steps in related benzamide syntheses .

- Purification via recrystallization (e.g., methanol) or column chromatography to improve yield (reported up to 93% in analogous syntheses) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 1H NMR : Critical for confirming the presence of the ethylpyrrolidinyl methyl group (δ ~3.3–3.0 ppm for pyrrolidine protons) and the aromatic protons of the benzamide core (δ ~7.6–6.7 ppm). Splitting patterns (e.g., doublets for ortho-substituted benzene) validate substitution .

- HPLC-MS : Used to assess purity and molecular weight, with ESI+ mode detecting the [M+H]+ ion (e.g., m/z ~307 for the base structure) .

- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and hydroxyl O-H (~3200 cm⁻¹) .

Advanced: How can researchers optimize the stereochemical purity during synthesis?

Answer:

- Chiral Resolutions : Use chiral stationary phases in HPLC or SFC to separate enantiomers, as seen in levosulpiride synthesis .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling steps to favor the desired stereoisomer .

- Crystallization Control : Adjust solvent polarity (e.g., methanol/water mixtures) to selectively crystallize the target enantiomer .

Advanced: What strategies address discrepancies in biological activity data across studies?

Answer:

- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., fixed dopamine receptor binding assays for antipsychotic activity) .

- Metabolite Interference : Test for active metabolites (e.g., sulfoxide derivatives) that may contribute to observed effects .

- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out polymorphic or isomeric variations .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

- Core Modifications : Synthesize analogs with variations in the hydroxybenzamide (e.g., methoxy or ethoxy substitutions) and pyrrolidine (e.g., methyl vs. ethyl groups) .

- Biological Testing : Screen analogs for receptor affinity (e.g., dopamine D2/D3) and functional activity (e.g., cAMP inhibition) .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Methodological: Steps to validate the compound's dopamine receptor binding affinity.

Answer:

- Radioligand Displacement : Incubate the compound with [3H]spiperone-labeled D2 receptors in striatal membranes. Calculate IC50 and Ki values .

- Functional Assays : Measure inhibition of dopamine-induced cAMP production in HEK293 cells expressing human D2 receptors .

- In Vivo Validation : Use rodent models (e.g., apomorphine-induced climbing behavior) to confirm antipsychotic activity .

Pharmacokinetics: Approaches to improve bioavailability based on physicochemical properties.

Answer:

- Salt Formation : Synthesize hydrochloride salts to enhance water solubility (e.g., bioavailability increased from 25–35% to >50% in related benzamides) .

- Prodrug Design : Mask the hydroxyl group with esters (e.g., acetyl) to improve intestinal absorption .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to prolong half-life (e.g., from 7 hours to >12 hours) .

Analytical: Developing HPLC methods for quantifying the compound in biological matrices.

Answer:

- Column : C18 reversed-phase (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 60:40) .

- Detection : UV at 254 nm (benzamide absorption) or MS/MS for higher sensitivity (LOQ ~0.1 ng/mL) .

- Validation : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines .

Contradiction Analysis: Resolving conflicting reports on its efficacy in different models.

Answer:

- Species-Specific Metabolism : Compare hepatic microsomal stability (e.g., human vs. rodent CYP450 isoforms) to identify metabolic differences .

- Dose-Response Reevaluation : Test efficacy across a broader dose range (e.g., 0.1–100 mg/kg) to account for U-shaped responses .

- Target Selectivity : Profile off-target effects (e.g., serotonin receptors) that may modulate observed activity .

Stability: Assessing stability under various conditions and degradation pathways.

Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .

- Degradation Pathways : Hydrolysis of the amide bond (major pathway) and oxidation of the pyrrolidine ring (minor pathway) .

- Stabilization : Use antioxidants (e.g., BHT) in formulations and store in amber glass under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.